molecular formula C9H6FNO B1330089 5-Fluoro-8-quinolinol CAS No. 387-97-3

5-Fluoro-8-quinolinol

Cat. No.: B1330089
CAS No.: 387-97-3
M. Wt: 163.15 g/mol
InChI Key: YHXLEKUJMPEQAJ-UHFFFAOYSA-N
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Description

5-Fluoro-8-quinolinol (5-FQ) is a heterocyclic compound belonging to the quinolinol family. It is an important research chemical that has been studied for its potential in various scientific applications, including drug synthesis, biochemical research, and laboratory experiments. 5-FQ is a highly reactive compound and has been found to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

Antifungal Properties

5-Fluoro-8-quinolinol has been explored for its antifungal properties. Studies have found that certain derivatives of 8-quinolinol, including this compound, show effectiveness against various fungal species. For example, research by Gershon, Clarke, and Gershon (2002) indicated no synergism between 5-fluoro- and 6-fluoro-8-quinolinols against fungi in a test system, highlighting the specific action of these compounds in antifungal applications (Gershon, Clarke, & Gershon, 2002).

Electroluminescent Properties

Research on this compound has also focused on its electroluminescent properties. Kappaun et al. (2006) synthesized luminescent organoboron complexes featuring substituted 8-quinolinolates, demonstrating their potential in electronic and electroluminescent applications (Kappaun et al., 2006).

Cancer Research

In the field of cancer research, this compound has been investigated for its potential as a cancer cell mitochondriotropic agent. Qin et al. (2020) synthesized cyclometalated iridium(III)-5-fluoro-8-quinolinol complexes, which showed high cytotoxicity against HeLa cells, indicating their potential in inhibiting tumor populations (Qin et al., 2020).

Fluorescence and Sensing ApplicationsThe compound has been studied for its fluorescent properties and potential in sensing applications. For instance, Ohshima et al. (

  • designed a fluorescent probe for Zn2+ using 8-quinolinol derivatives, indicating the compound's utility in sensitive and efficient detection applications (Ohshima et al., 2010).

Liquid-Crystalline Phases and Film-Forming Properties

This compound has been used in the development of materials with unique properties like liquid-crystalline phases and film-forming abilities. Camerel et al. (2015) discussed the ionic self-assembly and red-phosphorescence properties of a charged platinum(II) 8-quinolinol complex, highlighting its potential in advanced material applications (Camerel et al., 2015).

Chemical Sensing and Analysis

The chemical sensing and analytical potential of this compound has also been explored. A study by He et al. (2011) on a quinolinol-containing conjugated polymer-based sensing platform for amino acids showed the usefulness of this compound in developing novel chemosensors (He et al., 2011).

Electroluminescence Device Performance

The influence of this compound on electroluminescence device performance has been investigated. Sapochak et al. (2001) related the chemical structure of methyl-substituted metal tris(8-quinolinolato) chelates to their photoluminescence, electroluminescence, and thermal properties, providing insights into how this compound can enhance device performance (Sapochak et al., 2001).

Conductive and Fluorescent Composite Materials

Li et al. (2006) explored the creation of conducting and fluorescent composite materials using 8-quinolinol derivatives. They developed a conducting poly-N-[5-(8-quinolinol)ylmethyl]aniline/nano-SiO2 composite, illustrating the versatile applications of this compound in developing new materials (Li et al., 2006).

Safety and Hazards

5-Fluoro-8-quinolinol is considered hazardous. It can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Future Directions

There is a growing interest in the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . Compounds containing the 8-quinolinol moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Mechanism of Action

Target of Action

5-Fluoroquinolin-8-ol, also known as 5-FLUORO-8-HYDROXYQUINOLINE or 5-Fluoro-8-quinolinol, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition prevents the unwinding of the DNA, which is a crucial step in DNA replication . As a result, the bacterial cell cannot replicate its DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-8-ol is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound disrupts the unwinding of the DNA double helix, a critical step in DNA replication . This disruption prevents the bacteria from replicating their DNA, leading to cell death .

Pharmacokinetics

It is known that fluoroquinolones, in general, have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine and feces . The compound is also known to be a CYP1A2 inhibitor .

Result of Action

The primary result of the action of 5-Fluoroquinolin-8-ol is the death of bacterial cells . By inhibiting DNA-gyrase, the compound prevents the bacteria from replicating their DNA . This leads to the inability of the bacteria to reproduce, resulting in a decrease in the bacterial population .

Action Environment

The action of 5-Fluoroquinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other substances, such as metal ions, can interact with the compound and potentially affect its efficacy .

Biochemical Analysis

Biochemical Properties

5-Fluoro-8-quinolinol plays a significant role in biochemical reactions. It has been used as a ligand in the synthesis of cyclometalated iridium(III) complexes

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a component of cyclometalated iridium(III) complexes. These complexes have been found to induce apoptosis in HeLa cells, a type of cancer cell . They promote mitochondrial membrane depolarization and loss, triggering caspase-mediated mitochondrial dysfunction apoptosis pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in cyclometalated iridium(III) complexes. These complexes bind to various biomolecules, leading to changes in gene expression and potentially inhibiting or activating certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound is used in the synthesis of cyclometalated iridium(III) complexes, which have shown cytotoxic effects against HeLa cells

Properties

IUPAC Name

5-fluoroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXLEKUJMPEQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276920
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

387-97-3
Record name 387-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74944
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-8-quinolinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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